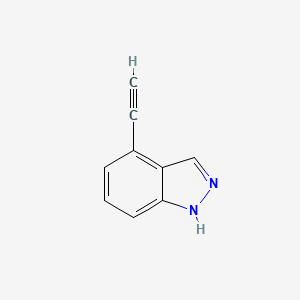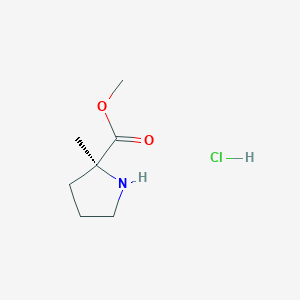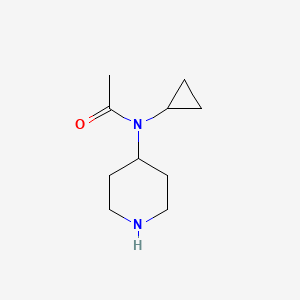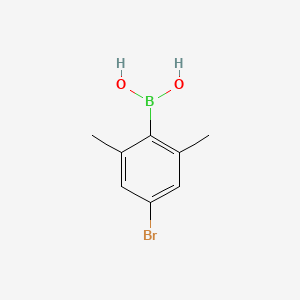
4-Etinil-1H-indazol
Descripción general
Descripción
4-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 1093847-83-6 . It has a molecular weight of 142.16 . It is a relatively stable compound and has a strong absorption band in the ultraviolet-visible region of the spectrum.
Synthesis Analysis
The synthesis of 1H-indazoles, such as 4-Ethynyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The Inchi Code for 4-Ethynyl-1H-indazole is 1S/C9H6N2/c1-2-7-4-3-5-9-8 (7)6-10-11-9/h1,3-6H, (H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical and Chemical Properties Analysis
4-Ethynyl-1H-indazole is a powder at room temperature . It is soluble in most organic solvents such as methanol, ethanol, and dichloromethane.Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol, como el 4-Etinil-1H-indazol, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como:
- Agentes antihipertensivos: Estos compuestos pueden ayudar a controlar la presión arterial alta .
- Agentes anticancerígenos: Han demostrado potencial en el tratamiento de varios tipos de cáncer .
- Agentes antidepresivos: Se pueden utilizar para tratar la depresión .
- Agentes antiinflamatorios: Pueden reducir la inflamación y se pueden utilizar en el tratamiento de afecciones como la artritis .
- Agentes antibacterianos: Pueden matar o ralentizar el crecimiento de bacterias .
Desarrollo de fármacos
Varios fármacos comercializados recientemente contienen el motivo estructural del indazol . Por lo tanto, el this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos.
Tratamiento de enfermedades respiratorias
Los indazoles también pueden emplearse como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Enfoques sintéticos
El this compound se puede sintetizar utilizando diversas estrategias, incluidas las reacciones catalizadas por metales de transición, las reacciones de ciclización reductora y la síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C-N y N-N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Moléculas funcionales
Los imidazoles sustituidos, que incluyen el this compound, son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .
Actividad antitumoral
En un estudio reciente, se sintetizaron y evaluaron derivados de 1H-indazol-3-amina, que incluyen this compound, por su actividad antitumoral .
Mecanismo De Acción
Target of Action
Indazole derivatives have been known to interact with various targets, including tyrosine kinases . These kinases play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
Indazole derivatives have been reported to inhibit bcl2 family members and the p53/mdm2 pathway . This suggests that 4-Ethynyl-1H-indazole might interact with its targets, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
Biochemical Pathways
Given its potential interaction with tyrosine kinases , it might influence pathways regulated by these enzymes, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Result of Action
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . They have been reported to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Safety and Hazards
The safety information for 4-Ethynyl-1H-indazole includes several hazard statements: H302, H315, H319, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Ethynyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Ethynyl-1H-indazole has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of 4-Ethynyl-1H-indazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Ethynyl-1H-indazole can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cell function and behavior .
Molecular Mechanism
At the molecular level, 4-Ethynyl-1H-indazole exerts its effects through several mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. By binding to these targets, 4-Ethynyl-1H-indazole can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, 4-Ethynyl-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynyl-1H-indazole remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 4-Ethynyl-1H-indazole has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At high doses, 4-Ethynyl-1H-indazole can induce toxic or adverse effects, including cellular damage and altered metabolic activity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-Ethynyl-1H-indazole is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, 4-Ethynyl-1H-indazole can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Ethynyl-1H-indazole within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, 4-Ethynyl-1H-indazole can localize to specific compartments or organelles, where it exerts its effects. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
4-Ethynyl-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Ethynyl-1H-indazole can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
4-ethynyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKZKKJPWCQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093847-83-6 | |
| Record name | 4-ethynyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
